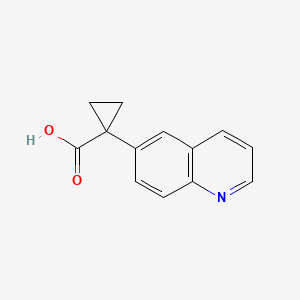

1-(Quinolin-6-yl)cyclopropanecarboxylic acid

説明

1-(Quinolin-6-yl)cyclopropanecarboxylic acid is a compound that can be inferred to have a cyclopropane ring attached to a quinoline moiety at the 6-position, with a carboxylic acid functional group. This structure suggests that the compound could have interesting chemical and biological properties, potentially including interactions with biological macromolecules such as enzymes or receptors.

Synthesis Analysis

The synthesis of related cyclopropane-containing quinoline derivatives has been explored in various studies. For instance, a general method for synthesizing 1,1-cyclopropane aminoketones, which can be converted into 2-benzoyl quinolines, was developed using a tandem reaction of α-amino aryl ketones with vinyl sulfonium salts . Additionally, a Yb(OTf)3-mediated annulation of cyclopropane-1,1-dicarbonitriles with 2-aminobenzaldehydes was investigated for the synthesis of polysubstituted quinolines . These methods could potentially be adapted for the synthesis of 1-(Quinolin-6-yl)cyclopropanecarboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclopropane-containing quinoline derivatives is characterized by the presence of a three-membered cyclopropane ring, which can impart significant strain and reactivity to the molecule. The quinoline moiety is a bicyclic system consisting of a benzene ring fused to a pyridine ring, which can participate in various interactions due to its aromatic nature and nitrogen atom. The carboxylic acid group is a common functional group that can engage in hydrogen bonding and ionization, affecting the compound's solubility and reactivity .

Chemical Reactions Analysis

Cyclopropane-containing compounds are known to undergo various chemical reactions due to the ring strain in the cyclopropane moiety. For example, cyclopropanes can participate in ring-opening reactions, which can be utilized in the synthesis of more complex molecules . The quinoline ring can undergo electrophilic substitution reactions, and the carboxylic acid group can be involved in condensation reactions or be converted into other functional groups such as esters or amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Quinolin-6-yl)cyclopropanecarboxylic acid would likely be influenced by its molecular structure. The cyclopropane ring would contribute to the compound's reactivity, while the quinoline ring system could affect its photophysical properties, such as fluorescence. The carboxylic acid group would be expected to influence the compound's acidity, solubility in water, and ability to form hydrogen bonds. These properties could be further explored through experimental studies, such as those described in the provided papers, to gain a comprehensive understanding of the compound's behavior in various environments .

科学的研究の応用

Molecular Recognition

Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, related to 1-(Quinolin-6-yl)cyclopropanecarboxylic acid, has been used as a chiral solvating agent for molecular recognition of the enantiomers of acids. This method, involving NMR or fluorescence spectroscopy, is efficient for detecting isomers of α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides. It's significant for quantitative determination in practical applications, as demonstrated by (Khanvilkar & Bedekar, 2018).

Synthesis of Heterocyclic Systems

Research on the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives shows the potential of such compounds in creating new types of heterocyclic systems. These derivatives, viewed as doubly constrained ACC derivatives, contribute to the development of new molecular structures in chemistry (Szakonyi et al., 2002).

Antimicrobial Activity

Substituted 1,2,3-triazoles, synthesized from a compound structurally similar to 1-(Quinolin-6-yl)cyclopropanecarboxylic acid, have shown significant antimicrobial activity. This indicates the potential for these compounds in developing new antimicrobial agents (Holla et al., 2005).

Plant Growth Stimulation

Derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid have been studied for their potential in stimulating plant growth, particularly in the context of microclonal propagation of plants. This research highlights the role of quinoline derivatives in agricultural and botanical applications (Zavhorodnii et al., 2022).

Dye Synthesis

The synthesis and study of new azo dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one, related to the compound of interest, emphasize the importance of quinoline derivatives in the dye industry. This research contributes to the development of novel dyes with specific optical properties (Rufchahi & Gilani, 2012).

Antitumor Agents

Research on 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones shows their potent cytotoxic activity against cancer cell lines, suggesting the potential of quinoline derivatives in developing antitumor agents (Huang et al., 2013).

Antibacterial Activity

The study of substituted 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids indicates their significant in vitro and in vivo antibacterial activity, particularly against Gram-positive bacteria. This research highlights the potential of quinoline derivatives in creating new antibacterial drugs (Miyamoto et al., 1995).

特性

IUPAC Name |

1-quinolin-6-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12(16)13(5-6-13)10-3-4-11-9(8-10)2-1-7-14-11/h1-4,7-8H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIHHDCKQNSCIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=C(C=C2)N=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681021 | |

| Record name | 1-(Quinolin-6-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Quinolin-6-yl)cyclopropanecarboxylic acid | |

CAS RN |

936728-00-6 | |

| Record name | 1-(Quinolin-6-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

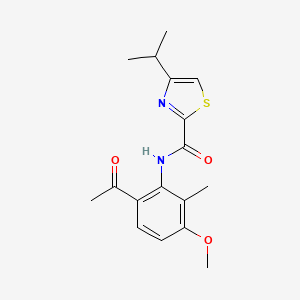

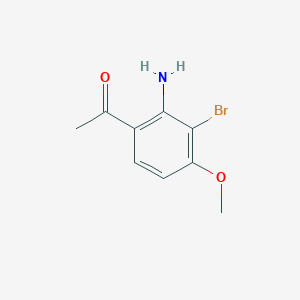

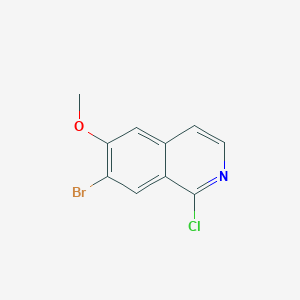

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-](/img/structure/B3030568.png)

![[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3030570.png)